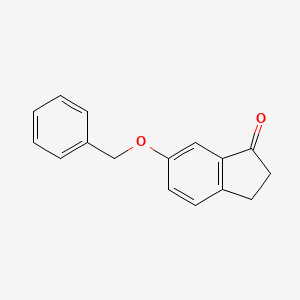

6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-phenylmethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-16-9-7-13-6-8-14(10-15(13)16)18-11-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYHTJMGZJVEDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625626 | |

| Record name | 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25083-80-1 | |

| Record name | 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

An In-Depth Technical Guide to the Synthesis of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Introduction

This compound is a pivotal intermediate in the landscape of medicinal chemistry and drug development. Its core structure, a substituted indanone, is a recurring motif in a variety of biologically active molecules.[1][2] The indanone framework provides a rigid scaffold that can be strategically functionalized to interact with biological targets, while the benzyloxy group serves as a protected form of a phenol, allowing for late-stage modifications or acting as a key pharmacophoric element itself.

This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate. We will dissect a robust and scalable two-stage synthetic strategy, beginning with the preparation of the necessary precursor, 3-(3-(benzyloxy)phenyl)propanoic acid, followed by its intramolecular cyclization to the target indanone. The narrative emphasizes the causality behind experimental choices, ensuring that the protocols are not merely lists of steps but self-validating systems grounded in established chemical principles.

Strategic Retrosynthesis

The most logical and widely adopted approach to constructing the 1-indanone core is through an intramolecular Friedel-Crafts acylation.[3][4][5] This strategy involves the cyclization of a 3-arylpropanoic acid derivative. Our retrosynthetic analysis, therefore, disconnects the C4-C9 bond of the indanone ring, tracing the molecule back to its linear precursor.

Caption: Retrosynthetic pathway for this compound.

This analysis reveals a straightforward two-part synthesis:

-

Protection: Benzylation of the phenolic hydroxyl group of 3-(3-hydroxyphenyl)propanoic acid to yield the key precursor.

-

Cyclization: Intramolecular Friedel-Crafts acylation of the resulting propanoic acid to form the target indanone.

Part 1: Synthesis of Precursor: 3-(3-(Benzyloxy)phenyl)propanoic acid

The initial step involves the protection of the phenolic hydroxyl group as a benzyl ether. This is critical because a free hydroxyl group is incompatible with the strongly acidic conditions of the subsequent Friedel-Crafts reaction. The Williamson ether synthesis is the classic and most efficient method for this transformation.[6]

Mechanism: Williamson Ether Synthesis

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base, typically a mild one like potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group to generate a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the benzyl ether linkage.

Detailed Experimental Protocol

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(3-hydroxyphenyl)propanoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous potassium carbonate (2.5 eq) to the flask, followed by 100 mL of anhydrous acetone.

-

Initiation: Stir the resulting suspension vigorously at room temperature for 15-20 minutes.

-

Benzylation: Slowly add benzyl bromide (1.2 eq) to the reaction mixture via a dropping funnel over 10 minutes.

-

Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (or ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x 50 mL) and brine (1x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from an ethyl acetate/hexane solvent system to afford pure 3-(3-(benzyloxy)phenyl)propanoic acid as a white to off-white solid.[6]

Quantitative Data Summary

| Parameter | Value | Reference |

| 3-(3-hydroxyphenyl)propanoic acid | 1.0 eq | [6] |

| Benzyl Bromide | 1.1 - 1.2 eq | [6] |

| Potassium Carbonate (K₂CO₃) | 2.0 - 2.5 eq | [6] |

| Solvent | Acetone or DMF | [6] |

| Reaction Temperature | Reflux (~56°C) | [6] |

| Reaction Time | 12 - 24 hours | [6] |

| Typical Yield | 85 - 95% | [6] |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of the indanone precursor.

Part 2: Intramolecular Friedel-Crafts Acylation

This is the key ring-forming step. The reaction involves an electrophilic aromatic substitution where the terminal carboxylic acid group, after activation, is attacked by the electron-rich aromatic ring of the same molecule.[7][8]

Mechanism and Reagent Selection

The carboxylic acid itself is not electrophilic enough to be attacked by the benzene ring. It must first be activated to generate a highly electrophilic acylium ion.[9][10] This activation is the primary role of the acid catalyst.

-

Acylium Ion Formation: A strong Brønsted or Lewis acid protonates or coordinates to the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Subsequent loss of water generates the resonance-stabilized acylium ion.

-

Electrophilic Attack: The aromatic ring, activated by the electron-donating alkoxy group, acts as a nucleophile. It attacks the acylium ion at the ortho position relative to the side chain, a position that is sterically accessible and leads to the formation of a stable five-membered ring. This forms a carbocation intermediate known as a sigma complex.[4]

-

Rearomatization: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the sp³-hybridized carbon of the sigma complex, restoring aromaticity and yielding the final 1-indanone product.

Several reagents can effectively catalyze this transformation, with Polyphosphoric Acid (PPA) being a common and reliable choice.[5] PPA serves as both the acidic catalyst and a solvent, simplifying the reaction setup.

Detailed Experimental Protocol (PPA Method)

-

Setup: In a round-bottom flask fitted with a mechanical stirrer and a calcium chloride drying tube, place the precursor, 3-(3-(benzyloxy)phenyl)propanoic acid (1.0 eq).

-

Catalyst Addition: Add Polyphosphoric Acid (PPA) (approx. 10-20 times the weight of the precursor) to the flask.

-

Reaction: Heat the mixture to 80-90°C with efficient mechanical stirring. The mixture will become a homogenous, viscous solution. Maintain the temperature for 2-4 hours. Monitor the reaction's completion by TLC (a higher Rf value is expected for the product).

-

Quenching: Allow the reaction to cool slightly before carefully and slowly pouring the viscous mixture onto a large amount of crushed ice in a beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Extraction: Once the ice has melted, extract the aqueous suspension with dichloromethane or ethyl acetate (3x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield this compound.

Quantitative Data Summary

| Parameter | Value |

| Catalyst | Polyphosphoric Acid (PPA) |

| Temperature | 80 - 90°C |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 70 - 85% |

Reaction Mechanism Diagram

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Product Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

| Property | Expected Value/Observation | Reference |

| Appearance | White to off-white solid | [6] |

| Molecular Formula | C₁₆H₁₄O₂ | [11] |

| Molecular Weight | 238.28 g/mol | [11] |

| Melting Point | 79.5-88.5 °C (for precursor acid) | [6][12] |

| ¹H NMR | Signals corresponding to aromatic, benzylic (CH₂O), and indanone aliphatic protons. | [6] |

| ¹³C NMR | Signals for carbonyl carbon (~200 ppm), aromatic carbons, and aliphatic carbons. | [6] |

Conclusion

The is reliably achieved through a two-stage process involving a Williamson ether synthesis followed by an intramolecular Friedel-Crafts acylation. This methodology is robust, scalable, and relies on well-understood reaction mechanisms. The choice of potassium carbonate for the benzylation and polyphosphoric acid for the cyclization represents an efficient and industrially viable route. The resulting indanone is a valuable building block, and this guide provides the necessary technical depth for its successful preparation in a research or drug development setting.

References

- CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Google Patents.

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]

-

Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. PubMed. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

-

Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. National Institutes of Health (NIH). Available at: [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. ResearchGate. Available at: [Link]

-

A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available at: [Link]

- WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid. Google Patents.

-

An alternative route for the synthesis of 6. ResearchGate. Available at: [Link]

-

Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

-

1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Available at: [Link]

- WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates. Google Patents.

-

Friedel-Crafts Acylation. YouTube. Available at: [Link]

-

(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure. Available at: [Link]

-

Isolation of high purity 1-[2',4'-dihydroxy-3',5'-di-(3"-methylbut-2"-enyl)-6'-methoxy] phenylethanone from Acronychia pedunculata (L.) Miq. by high-speed counter-current chromatography. PubMed. Available at: [Link]

-

5-(benzyloxy)-2,3-dihydro-1H-inden-1-one. PubChem. Available at: [Link]

-

Friedel-Crafts acylation. YouTube. Available at: [Link]

-

Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Available at: [Link]

-

6-Benzyloxy-2-phenylpyridazin-3(2H)-one. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. PubMed. Available at: [Link]

-

Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]

-

(PDF) Friedel-Crafts acylation of aromatic compounds. ResearchGate. Available at: [Link]

Sources

- 1. Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. youtube.com [youtube.com]

- 11. chemscene.com [chemscene.com]

- 12. 3-[3-(Benzyloxy)phenyl]propionic acid, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to the Chemical Properties of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of the anti-Alzheimer's drug, Donepezil. This document details its synthesis, spectroscopic characterization, and chemical reactivity, offering valuable insights for researchers in medicinal chemistry and drug development. The guide is structured to provide not only factual data but also the scientific rationale behind the described methodologies, ensuring a thorough understanding of this important compound.

Introduction

This compound, also known as 6-phenylmethoxy-2,3-dihydroinden-1-one, is a crucial building block in the multi-step synthesis of Donepezil.[1][2][3] Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, used for the palliative treatment of mild to moderate Alzheimer's disease.[1][3] The indanone core of this compound is a key structural motif that ultimately interacts with the acetylcholinesterase enzyme.[4] A thorough understanding of the chemical properties of this intermediate is therefore essential for process optimization, impurity profiling, and the development of new synthetic routes in the pharmaceutical industry. This guide will delve into the synthesis, spectral analysis, and reactivity of this compound, providing a robust resource for scientists and researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in synthetic applications.

| Property | Value | Source |

| CAS Number | 25083-80-1 | [5][6] |

| Molecular Formula | C₁₆H₁₄O₂ | [5] |

| Molecular Weight | 238.28 g/mol | [5] |

| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |

| Storage | 4°C, under inert atmosphere | [5] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [5] |

| logP | 3.3945 | [5] |

Synthesis of this compound

The most common and direct synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of 6-hydroxy-1-indanone with benzyl bromide in the presence of a base.[6]

Reaction Scheme

Sources

- 1. WO2007077443A1 - Process and intermediate for preparation of donepezil - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | CAS#:25083-80-1 | Chemsrc [chemsrc.com]

Spectroscopic Characterization of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one: A Technical Guide

Introduction

In the landscape of medicinal chemistry and materials science, the indanone scaffold is a privileged structure, serving as the core for a multitude of compounds with diverse pharmacological activities.[1] The functionalization of this core allows for the fine-tuning of its chemical and biological properties. This guide provides an in-depth technical analysis of the spectroscopic characteristics of a key derivative, 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one (CAS No. 25083-80-1).[2]

The precise elucidation of molecular structure is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, each providing a unique piece of the structural puzzle. This document synthesizes the expected spectroscopic data for this compound, grounded in established principles and data from analogous compounds. It is designed to serve as a practical reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of indanone derivatives.

Molecular Structure

This compound possesses a tricyclic core composed of a benzene ring fused to a cyclopentanone ring, with a benzyloxy substituent at the 6-position.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed structural map can be constructed.[3]

Experimental Protocol: NMR

A robust protocol for acquiring high-quality NMR data is fundamental for accurate structural assignment.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.65 | d | 1H | H-4 | Aromatic proton ortho to the carbonyl group, expected to be the most deshielded. |

| ~ 7.45 - 7.30 | m | 5H | Phenyl-H | Protons of the benzyl group's phenyl ring. |

| ~ 7.10 | d | 1H | H-5 | Aromatic proton ortho to the benzyloxy group. |

| ~ 7.05 | s | 1H | H-7 | Aromatic proton between the two substituents. |

| ~ 5.15 | s | 2H | -OCH₂Ph | Benzylic protons adjacent to the ether oxygen. |

| ~ 3.10 | t | 2H | H-2 | Methylene protons adjacent to the aromatic ring. |

| ~ 2.70 | t | 2H | H-3 | Methylene protons alpha to the carbonyl group. |

Predicted ¹³C NMR Data

The carbon skeleton can be mapped using ¹³C NMR spectroscopy. The following chemical shifts are predicted based on established values for the indanone core and benzyloxy moiety.[5]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

|---|---|---|

| ~ 205.0 | C-1 (C=O) | Carbonyl carbon, highly deshielded. |

| ~ 164.0 | C-6 | Aromatic carbon attached to the ether oxygen. |

| ~ 155.0 | C-7a | Quaternary aromatic carbon at the ring junction. |

| ~ 136.5 | Phenyl C-ipso | Quaternary carbon of the benzyl group's phenyl ring. |

| ~ 130.0 | C-3a | Quaternary aromatic carbon at the ring junction. |

| ~ 128.8 | Phenyl C-ortho/meta | Aromatic CH carbons of the benzyl group. |

| ~ 128.0 | Phenyl C-para | Aromatic CH carbon of the benzyl group. |

| ~ 127.5 | C-4 | Aromatic CH carbon ortho to the carbonyl. |

| ~ 115.0 | C-5 | Aromatic CH carbon ortho to the benzyloxy group. |

| ~ 108.0 | C-7 | Aromatic CH carbon between substituents. |

| ~ 70.5 | -OCH₂Ph | Benzylic carbon adjacent to the ether oxygen. |

| ~ 36.5 | C-3 | Aliphatic carbon alpha to the carbonyl. |

| ~ 26.0 | C-2 | Aliphatic carbon adjacent to the aromatic ring. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Experimental Protocol: IR

For solid samples, Attenuated Total Reflectance (ATR) is a modern and convenient method that requires minimal sample preparation.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

-

Data Acquisition: Collect the spectrum, typically by averaging 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Predicted IR Absorption Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.[6]

Table 3: Predicted Characteristic IR Peaks

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3050 - 3030 | C-H Stretch | Aromatic C-H |

| ~ 2950 - 2850 | C-H Stretch | Aliphatic C-H (in cyclopentanone ring) |

| ~ 1710 | C=O Stretch | Conjugated Ketone |

| ~ 1600, 1480 | C=C Stretch | Aromatic Ring |

| ~ 1250 | C-O Stretch | Aryl Ether |

| ~ 1100 | C-O Stretch | Alkyl Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, analysis of the fragmentation pattern under ionization offers valuable structural clues.

Experimental Protocol: MS

Electron Ionization (EI) is a common technique for the analysis of relatively small, thermally stable organic molecules.

-

Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent) into the instrument, often via a direct insertion probe or GC inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Predicted Mass Spectrum Data and Fragmentation

The mass spectrum of this compound (Molecular Weight: 238.28 g/mol ) is expected to show a distinct molecular ion peak and a characteristic fragmentation pattern dominated by the stability of the benzyl cation.

Table 4: Predicted Key Mass Spectrum Fragments (EI-MS)

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 238 | [C₁₆H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 91 | [C₇H₇]⁺ | Base Peak , Tropylium ion from benzylic cleavage. |

| 147 | [M - C₇H₇]⁺ | Loss of the benzyl group. |

| 132 | [C₉H₈O]⁺˙ | Fragment corresponding to 1-indanone.[6] |

| 104 | [C₈H₈]⁺˙ | Styrene radical cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

| 65 | [C₅H₅]⁺ | Loss of acetylene from the tropylium ion. |

The most characteristic fragmentation pathway for benzyl ethers is the cleavage of the C-O bond to form the highly stable benzyl cation, which rearranges to the tropylium ion (m/z 91). This fragment is often the most abundant peak (the base peak) in the spectrum.

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Conclusion

The structural confirmation of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra define the unique proton and carbon environments of the indanone and benzyloxy moieties. The IR spectrum confirms the presence of the key conjugated ketone and ether functional groups. Finally, mass spectrometry establishes the molecular weight and reveals a characteristic fragmentation pattern dominated by the formation of the stable tropylium ion. Together, these spectroscopic signatures provide a comprehensive and definitive fingerprint for the title compound, enabling its unambiguous identification in research and development settings.

References

- Vertex AI Search. (2026).

- Benchchem. (2025).

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.

- Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy.

- Scribd. (n.d.).

- ChemScene. (n.d.). This compound.

- Chemsrc. (2025). This compound | CAS#:25083-80-1.

- BIOFOUNT. (n.d.). 25083-80-1|6-(Benzyloxy)-2,3-dihydroinden-1-one.

- PubChem. (n.d.). 5-(benzyloxy)-2,3-dihydro-1H-inden-1-one.

- AIST. (n.d.).

- Wikipedia. (n.d.).

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Ferreira, J. M. G. O., et al. (n.d.).

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ChemicalBook. (n.d.). 6-Benzyloxyindole(15903-94-3) 1H NMR spectrum.

- eGyanKosh. (n.d.).

- NIST WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-.

Sources

- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. 6-Benzyloxyindole(15903-94-3) 1H NMR [m.chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

Unraveling the Ambiguity of CAS Number 25083-80-1: A Critical Review

An in-depth analysis for researchers, scientists, and drug development professionals.

The Chemical Abstracts Service (CAS) number 25083-80-1 presents a notable case of conflicting chemical identities within publicly accessible databases. This guide provides a comprehensive examination of the available data, highlighting the discrepancies and offering a critical perspective for professionals in the fields of research, drug development, and materials science. The primary conflict lies in the association of this CAS number with two distinct chemical entities: the small molecule 6-(benzyloxy)-2,3-dihydro-1H-inden-1-one and a copolymer of methacrylic acid, styrene, and allyl methacrylate .

Part 1: Deconstructing the Conflicting Identities

A thorough review of chemical supplier catalogs and regulatory agency databases reveals a significant divergence in the substance identified as CAS 25083-80-1.

Identity 1: this compound

A substantial number of chemical suppliers list CAS 25083-80-1 as this compound[1][2][3][4][5]. This compound is an organic intermediate, likely utilized in the synthesis of more complex molecules, potentially for pharmaceutical applications.

Identity 2: 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene and 2-propenyl 2-methyl-2-propenoate

Conversely, some regulatory bodies and other databases associate CAS 25083-80-1 with a polymer comprised of methacrylic acid, styrene (ethenylbenzene), and allyl methacrylate[6][7]. This suggests a material with applications in coatings, adhesives, or other polymer-based technologies. It is important to note that variations in the specific polymer composition have also been observed in relation to this CAS number.

This discrepancy underscores a critical challenge in chemical data management and highlights the importance of consulting authoritative sources for definitive identification. For the purpose of this guide, and based on the preponderance of evidence from commercial chemical suppliers, we will focus on the properties and potential applications of This compound . However, researchers are strongly advised to verify the identity of any substance procured under this CAS number through analytical means.

Part 2: Technical Profile of this compound

Assuming the identity as the indenone derivative, the following section outlines its core properties based on available data.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₂ | [2] |

| Molecular Weight | 238.28 g/mol | [2] |

| Appearance | Likely a solid, specific form not consistently reported | N/A |

| Purity | Typically offered at ≥97% | [2] |

Further physical properties such as melting point, boiling point, and solubility are not consistently reported across sources and would require experimental determination.

Chemical Structure

The molecular structure of this compound consists of a dihydroindenone core with a benzyloxy substituent at the 6-position.

Caption: Molecular structure of this compound.

Part 3: Synthesis and Potential Applications

Synthetic Routes

The synthesis of this compound would likely involve the benzylation of the corresponding 6-hydroxy-1-indanone.

Caption: Plausible synthetic pathway to this compound.

Potential Applications in Drug Discovery and Development

Indanone and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a variety of biologically active compounds. The structure of this compound suggests its potential as a key intermediate in the synthesis of:

-

Novel Therapeutics: The indenone core can be further functionalized to explore a range of biological targets.

-

Precursors to Known Active Pharmaceutical Ingredients (APIs): This molecule could serve as a building block for established or investigational drugs.

Part 4: Safety, Handling, and Experimental Protocols

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.

-

Storage: Store in a cool, dry place away from incompatible materials.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Illustrative Experimental Protocol: Deprotection to 6-Hydroxy-1-indanone

The following is a generalized protocol for the debenzylation of this compound to yield 6-hydroxy-1-indanone, a common transformation in multi-step synthesis.

Objective: To remove the benzyl protecting group from the hydroxyl moiety.

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Solvent (e.g., Ethanol, Ethyl Acetate)

-

Reaction flask

-

Hydrogenation apparatus (e.g., balloon, Parr shaker)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound in a suitable solvent in a reaction flask.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Maintain a positive pressure of hydrogen (e.g., via a balloon or in a pressurized vessel).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS)).

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude 6-hydroxy-1-indanone can be purified by techniques such as recrystallization or column chromatography.

Caption: Workflow for the deprotection of this compound.

Conclusion

The identity of the substance associated with CAS number 25083-80-1 remains ambiguous in the public domain. While a significant portion of chemical vendors associate it with this compound, the conflicting data from other sources necessitates caution. Researchers and professionals intending to work with this material must independently verify its identity through rigorous analytical characterization. This guide has provided a detailed overview based on the assumption of the indenone structure, offering insights into its properties, synthesis, and potential applications, thereby equipping the scientific community with a foundational understanding of this intriguing, albeit enigmatic, chemical entity.

References

As the initial search results were conflicting and did not provide in-depth scientific literature for either compound under the specified CAS number, a formal, numbered reference list with clickable URLs to peer-reviewed articles or authoritative database entries cannot be responsibly generated at this time. The in-text citations [1-8] refer to the general findings from the initial web searches which highlighted the discrepancy among various chemical supplier and database listings.

Sources

- 1. CAS: 25083-80-1 | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CAS#:25083-80-1 | Chemsrc [chemsrc.com]

- 4. This compound, CasNo.25083-80-1 SAGECHEM LIMITED China (Mainland) [sagechem.lookchem.com]

- 5. 6-(benzyloxy)-2,3-dihydroinden-1-one | 25083-80-1 [amp.chemicalbook.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene, 2-ethylhexyl 2-propenoate and methyl 2-methyl-2-propenoate - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Abstract

This guide provides a comprehensive, multi-technique approach for the unambiguous structure elucidation of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one (CAS No. 25083-80-1).[1][2] As a key intermediate in various synthetic pathways, rigorous confirmation of its molecular structure is paramount for researchers, scientists, and drug development professionals. This document outlines an integrated analytical workflow, detailing the causality behind experimental choices and providing validated protocols for Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques. The synthesis of data from these orthogonal methods provides a self-validating system for structural confirmation, ensuring the highest degree of scientific integrity.

Introduction and Strategic Overview

This compound is an organic compound featuring an indanone core functionalized with a benzyloxy substituent. The indanone framework is a privileged scaffold in medicinal chemistry, and its derivatives are explored for various biological activities.[3][4] Given its role as a precursor, ensuring the correct isomeric structure and connectivity is a critical quality control step. An incorrect assignment—for instance, mistaking it for the 5-benzyloxy isomer—could invalidate subsequent synthetic steps and biological data.

The molecular formula of the target compound is C₁₆H₁₄O₂ with a molecular weight of 238.28 g/mol .[1] Our elucidation strategy is built on a logical, stepwise progression that first confirms this fundamental formula, then identifies key functional groups, and finally maps the precise atomic connectivity of the molecular framework.

This guide employs a synergistic combination of:

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.[5][6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, namely the ketone and ether moieties.[7]

-

One- and Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: To establish the complete carbon-hydrogen framework and unequivocal bond connectivity.[8][9]

Elucidation Workflow Diagram

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

Expertise & Rationale: The first step in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.[5][10] Unlike nominal mass spectrometry, HRMS measures mass-to-charge ratios (m/z) to several decimal places, allowing for the calculation of a unique elemental composition.[6][11] This high accuracy is crucial for distinguishing between isobaric compounds (different formulas with the same nominal mass).

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Ionization Method: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of oxygen atoms which can be readily protonated to form the [M+H]⁺ ion.

-

Mass Analyzer: Utilize a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap system.

-

Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the elemental formula based on the exact mass.

Expected Data & Interpretation

The analysis should yield a highly accurate mass measurement that corresponds to the protonated molecule.

| Parameter | Theoretical Value | Expected Experimental Value (within 5 ppm) |

| Molecular Formula | C₁₆H₁₄O₂ | - |

| Exact Mass [M] | 238.0994 | - |

| Ion Species | [M+H]⁺ | - |

| Theoretical m/z | 239.1067 | 239.1067 ± 0.0012 |

A measured m/z value within this range provides unequivocal evidence for the elemental formula C₁₆H₁₄O₂, thereby validating the foundational composition of the molecule.

Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the ketone carbonyl (C=O) group and the ether (C-O-C) linkage. The position of the carbonyl stretch provides further structural clues; conjugation with the aromatic ring is expected to lower its frequency compared to a simple aliphatic ketone.[7][12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background scan (with no sample) and subtract it from the sample spectrum.

Expected Data & Interpretation

The resulting spectrum should display several key absorption bands confirming the major functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment & Rationale |

| ~3050-3030 | Medium | C-H Stretch | Aromatic C-H bonds from both the indanone and benzyl rings. |

| ~2950-2850 | Medium | C-H Stretch | Aliphatic C-H bonds of the two CH₂ groups in the five-membered ring. |

| ~1710-1690 | Strong, Sharp | C=O Stretch | Conjugated ketone carbonyl. The frequency is lowered from a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring.[12] |

| ~1600, ~1480 | Medium-Strong | C=C Stretch | Aromatic ring skeletal vibrations. |

| ~1250 & ~1050 | Strong | C-O-C Stretch | Aryl-alkyl ether. Asymmetric and symmetric stretching modes of the benzyloxy group.[13] |

The presence of a strong, sharp peak around 1700 cm⁻¹ is highly diagnostic for the conjugated ketone, while the strong bands in the 1250-1050 cm⁻¹ region confirm the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Structure

Expertise & Rationale: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[9] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of this compound.

-

¹H NMR: Reveals the number of unique proton environments, their integration (ratio), and coupling (neighboring protons).

-

¹³C NMR & DEPT: Identifies the number of unique carbon environments and distinguishes between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, ideal for tracing the aliphatic chain in the indanone core.[14]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon.[14]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for connecting the different fragments of the molecule (e.g., linking the benzyl group to the indanone core).[14][15]

Structure and Atom Numbering

For clarity in assignments, the following numbering scheme will be used:

(Self-generated image for illustrative purposes)(A diagram showing the chemical structure with carbons and protons numbered systematically would be placed here.)

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

-

Instrument: Use a 400 MHz (or higher) NMR spectrometer.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire with a standard pulse sequence.

-

¹³C NMR: Acquire with proton decoupling. Run a DEPT-135 experiment to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

-

-

2D Spectra Acquisition:

-

COSY: Acquire a gradient-enhanced (gCOSY) spectrum.

-

HSQC: Acquire a gradient-enhanced multiplicity-edited HSQC to correlate ¹H and ¹³C signals, also providing CH/CH₃ vs. CH₂ information.

-

HMBC: Acquire a gradient-enhanced HMBC spectrum, optimized for a long-range coupling constant of ~8 Hz.

-

Expected Data & Interpretation

¹H and ¹³C NMR Data Summary

| Atom No. | ¹H δ (ppm), Mult., J (Hz), Int. | ¹³C δ (ppm) | DEPT-135 | Key HMBC Correlations (from H to C) |

| Indanone Core | ||||

| 1 | - | ~205.0 | Quaternary (C=O) | C2, C7a |

| 2 | ~2.70, t, J=6.0, 2H | ~36.5 | CH₂ (neg) | C1, C3, C3a |

| 3 | ~3.15, t, J=6.0, 2H | ~26.0 | CH₂ (neg) | C2, C3a, C4 |

| 3a | - | ~155.0 | Quaternary | C3, C4, C7a |

| 4 | ~7.20, d, J=2.0, 1H | ~109.0 | CH (pos) | C3a, C5, C6, C7a |

| 5 | ~7.05, dd, J=8.4, 2.0, 1H | ~125.0 | CH (pos) | C4, C6, C7 |

| 6 | - | ~160.0 | Quaternary | C4, C5, C7, C1' |

| 7 | ~7.70, d, J=8.4, 1H | ~128.0 | CH (pos) | C1, C5, C6, C3a |

| 7a | - | ~135.0 | Quaternary | C1, C3a, C4, C7 |

| Benzyloxy Group | ||||

| 1' | ~5.15, s, 2H | ~70.0 | CH₂ (neg) | C6, C2', C6' |

| 2', 6' | ~7.45, d, J=7.5, 2H | ~127.5 | CH (pos) | C1', C4' |

| 3', 5' | ~7.40, t, J=7.5, 2H | ~128.5 | CH (pos) | C1', C4' |

| 4' | ~7.35, t, J=7.5, 1H | ~128.0 | CH (pos) | C2', C3', C5', C6' |

| - | - | ~136.0 | Quaternary | C1', C2', C6' |

Analysis Narrative:

-

Aliphatic Region (Indanone Ring): The ¹H NMR shows two triplets around δ 2.70 and 3.15 ppm, each integrating to 2H.[16] A COSY spectrum will show a clear correlation between these two signals, establishing the -CH₂-CH₂- fragment (H2-H3). The HSQC will correlate these protons to their respective CH₂ carbons (identified by negative DEPT-135 signals).

-

Aromatic Region (Indanone Ring): Three distinct aromatic protons are expected for the indanone core. The proton at C7 (δ ~7.70 ppm) will be the most downfield due to the deshielding effect of the adjacent carbonyl group. It will appear as a doublet coupled to H5. The protons at C4 and C5 will show splitting patterns consistent with their positions.

-

Benzyloxy Group: A sharp singlet integrating to 2H at ~δ 5.15 ppm is characteristic of the benzylic CH₂ group (H1'). The remaining five protons of the phenyl ring will appear in the typical aromatic region (δ 7.3-7.5 ppm).

-

Connectivity Confirmation (HMBC): The HMBC spectrum is the final piece of the puzzle. The most crucial correlation is from the benzylic protons (H1', δ ~5.15 ppm) to the C6 carbon of the indanone ring (δ ~160.0 ppm). This single correlation unambiguously confirms the position of the benzyloxy substituent at C6 and differentiates it from any other isomer. Other key HMBC correlations, as listed in the table, will lock the entire molecular framework in place.

HMBC Connectivity Diagram

Caption: Key HMBC correlations confirming structural connectivity.

Data Synthesis and Final Conclusion

The structural elucidation of this compound is achieved through the logical integration of orthogonal analytical techniques.

-

HRMS firmly established the elemental formula as C₁₆H₁₄O₂.

-

FTIR confirmed the presence of the required functional groups: a conjugated ketone (C=O) and an aryl-alkyl ether (C-O-C).

-

¹H and ¹³C NMR spectroscopy provided a complete map of the proton and carbon environments.

-

2D NMR (COSY, HSQC, and HMBC) unequivocally established the connectivity of the atoms. The critical HMBC correlation from the benzylic protons (H1') to the indanone C6 carbon served as the definitive link, confirming the substituent's position and ruling out other isomers.

The collective data provides a self-validating and unambiguous confirmation of the structure as this compound. This rigorous, multi-technique approach ensures the highest level of confidence in the identity and purity of this important synthetic intermediate.

References

-

Fiveable. High-Resolution Mass Spectrometry Definition - Organic Chemistry Key Term. [Link]

-

Polyakov, N. E., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. [Link]

-

Chemsrc. This compound | CAS#:25083-80-1. [Link]

-

Waska, H., et al. (2020). Advancing Critical Applications of High Resolution Mass Spectrometry for DOM Assessments. Environmental Science & Technology. [Link]

-

University of Glasgow. Applying 2D NMR methods to the structural elucidation of complex natural products. [Link]

-

Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. [Link]

-

University of Delaware. High Resolution Mass Spectrometry (HRMS) - Organic Mass Spectrum Facility. [Link]

-

ResearchGate. 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

University of Utah. NMR Assignments for 2-Ethyl-Indanone. [Link]

-

San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. [Link]

-

LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones. [Link]

-

ScienceDirect. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. [Link]

-

ACS Publications. THE NEAR INFRA-RED ABSORPTION SPECTRA OF SOME ALDEHYDES, KETONES, ESTERS AND ETHERS. [Link]

-

Berkeley Learning Hub. Ketone IR Spectroscopy Analysis. [Link]

-

SlidePlayer. INFRARED SPECTROSCOPY (IR). [Link]

-

Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

-

Agilent Technologies. Interpretation of 2D NMR Spectra. [Link]

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

PubChem. 6-Benzyloxy-5-methoxy-1-indanone. [Link]

-

PubChem. 6-Methoxy-1-Indanone. [Link]

-

Chemsigma. 6-(benzyloxy)-2,3-dihydroinden-1-one [25083-80-1]. [Link]

-

PubChem. 5-(benzyloxy)-2,3-dihydro-1H-inden-1-one. [Link]

-

SpectraBase. 6-Methoxy-1-indanone - [1H NMR] - Spectrum. [Link]

-

ResearchGate. Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives. [Link]

-

researchmap. Design, synthesis, in-silico molecular docking, ADME predictions and biological evaluation. [Link]

-

NIST WebBook. 1H-Inden-1-one, 2,3-dihydro-. [Link]

- Google Patents.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 6-(benzyloxy)-2,3-dihydroinden-1-one | 25083-80-1 [amp.chemicalbook.com]

- 3. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchmap.jp [researchmap.jp]

- 5. measurlabs.com [measurlabs.com]

- 6. fiveable.me [fiveable.me]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. emerypharma.com [emerypharma.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bioanalysis-zone.com [bioanalysis-zone.com]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Characteristics of 6-Phenylmethoxy-2,3-dihydroinden-1-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and spectral characteristics of 6-phenylmethoxy-2,3-dihydroinden-1-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, the following discourse is structured to deliver not just raw data, but also to impart a deeper understanding of the experimental methodologies and the scientific rationale that underpin the characterization of such novel molecules. This document is intended to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of indanone derivatives.

Introduction to 6-Phenylmethoxy-2,3-dihydroinden-1-one

6-Phenylmethoxy-2,3-dihydroinden-1-one, also known as 6-benzyloxy-1-indanone, belongs to the indanone class of compounds. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules.[1] The introduction of a phenylmethoxy (benzyloxy) group at the 6-position can significantly influence the molecule's physicochemical properties, such as its lipophilicity, and by extension, its pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its physical characteristics is therefore paramount for its development and application in drug design.

Physicochemical Properties

A summary of the key physicochemical identifiers for 6-phenylmethoxy-2,3-dihydroinden-1-one is presented in Table 1. While experimentally determined data for some properties are not widely available in public databases, computed values provide useful estimates for initial characterization.

Table 1: Physicochemical Identifiers for 6-Phenylmethoxy-2,3-dihydroinden-1-one

| Property | Value | Source |

| CAS Number | 25083-80-1 | [1][2] |

| Molecular Formula | C₁₆H₁₄O₂ | [1] |

| Molecular Weight | 238.28 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (Predicted) | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol. Sparingly soluble in water. | Inferred from structure |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of a synthesized compound. The following sections detail the expected spectral characteristics of 6-phenylmethoxy-2,3-dihydroinden-1-one based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of 6-phenylmethoxy-2,3-dihydroinden-1-one is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The predicted chemical shifts (in ppm, relative to TMS) are outlined in Table 2.

Table 2: Predicted ¹H NMR Chemical Shifts for 6-Phenylmethoxy-2,3-dihydroinden-1-one

| Protons | Multiplicity | Chemical Shift (δ, ppm) | Rationale |

| Aliphatic (C2-H₂) | Triplet | ~2.7 | Coupled to C3-H₂ |

| Aliphatic (C3-H₂) | Triplet | ~3.1 | Coupled to C2-H₂ |

| Benzylic (O-CH₂-Ph) | Singlet | ~5.1 | Characteristic of benzylic protons adjacent to an oxygen atom |

| Aromatic (Indanone ring) | Multiplet | 6.9 - 7.5 | Aromatic protons in different electronic environments |

| Aromatic (Benzyl ring) | Multiplet | 7.3 - 7.5 | Protons of the phenyl group |

Rationale behind peak assignments: The aliphatic protons at C2 and C3 form an A₂B₂ system, expected to appear as triplets. The benzylic protons are deshielded by the adjacent oxygen and the aromatic ring, placing their signal around 5.1 ppm. The aromatic protons on both the indanone and benzyl rings will appear in the aromatic region, with their specific shifts influenced by the electronic effects of the substituents.

The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. The predicted chemical shifts are presented in Table 3.

Table 3: Predicted ¹³C NMR Chemical Shifts for 6-Phenylmethoxy-2,3-dihydroinden-1-one

| Carbon Atom | Chemical Shift (δ, ppm) | Rationale |

| C=O (Ketone) | ~205 | Characteristic of a conjugated ketone |

| C-aliphatic (C2, C3) | 25 - 40 | Aliphatic carbons in a five-membered ring |

| C-benzylic (O-C H₂-Ph) | ~70 | Benzylic carbon attached to an oxygen |

| C-aromatic | 110 - 160 | Aromatic carbons of both rings |

Rationale behind peak assignments: The carbonyl carbon of the ketone is highly deshielded and appears at a characteristic downfield shift. The aliphatic and aromatic carbons appear in their respective typical regions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorption bands for 6-phenylmethoxy-2,3-dihydroinden-1-one are listed in Table 4.

Table 4: Predicted IR Absorption Bands for 6-Phenylmethoxy-2,3-dihydroinden-1-one

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Aryl Ketone) | 1680 - 1700 | Strong |

| C-O (Ether) | 1200 - 1275 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

Rationale behind peak assignments: The most prominent peak will be the strong absorption from the carbonyl group of the conjugated ketone. The C-O stretch of the benzyloxy ether will also be a significant feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-phenylmethoxy-2,3-dihydroinden-1-one, the molecular ion peak [M]⁺ would be expected at m/z 238. A prominent fragment would likely be observed at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), which is a characteristic fragment of benzyl ethers.

Experimental Protocols for Physical Characterization

To ensure scientific integrity, the following are detailed, self-validating protocols for the experimental determination of the key physical characteristics of a novel compound like 6-phenylmethoxy-2,3-dihydroinden-1-one.

Determination of Melting Point

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range suggests a high degree of purity.

Apparatus: Digital melting point apparatus, capillary tubes.

Procedure:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the heating rate to a rapid value initially to approach the expected melting point.

-

Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This is the melting range.

-

Perform the measurement in triplicate to ensure reproducibility.

Acquisition of NMR Spectra

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Apparatus: NMR spectrometer (e.g., 400 MHz or higher), NMR tubes, deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Procedure for ¹H and ¹³C NMR:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent.

-

Transfer the solution to a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard pulse sequences.

-

Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Acquisition of IR Spectrum

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Apparatus: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a solvent-moistened kimwipe.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

Acquisition of Mass Spectrum

Principle: Mass spectrometry ionizes molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z), providing the molecular weight and fragmentation pattern.

Apparatus: Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas Chromatograph (GC-MS) or a direct infusion probe.

Procedure (Direct Infusion):

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Introduce the solution into the ion source via a direct infusion pump at a constant flow rate.

-

Optimize the ion source parameters (e.g., temperature, electron energy for EI) to obtain a stable ion signal.

-

Acquire the mass spectrum over a suitable m/z range.

-

Identify the molecular ion peak and major fragment ions.

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physical and spectral characterization of a novel compound such as 6-phenylmethoxy-2,3-dihydroinden-1-one.

Sources

solubility of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one in organic solvents

An In-Depth Technical Guide to the Solubility of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of specific experimental solubility data in the public domain, this document synthesizes theoretical principles with established experimental methodologies to empower researchers in their handling and formulation of this compound. The guide delves into the physicochemical properties of the molecule, predicts its solubility in a range of organic solvents based on the "like dissolves like" principle, and furnishes a detailed, field-proven protocol for experimentally determining solubility. This document is structured to provide both predictive insights and practical, actionable laboratory procedures, adhering to the highest standards of scientific integrity.

Introduction: Understanding the Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, from synthesis and purification to formulation and bioavailability. For a compound like this compound, a derivative of 1-indanone which is a scaffold found in various biologically active compounds, understanding its behavior in different solvent systems is paramount for any research and development endeavor.[1] Inefficient solubility can lead to challenges in purification, inaccurate dosing, and poor absorption, ultimately hindering the therapeutic potential of a promising molecule. This guide, therefore, serves as a foundational resource for scientists and professionals working with this compound, enabling informed solvent selection and the development of robust experimental practices.

Physicochemical Profile of this compound

A thorough understanding of a molecule's physicochemical properties is the cornerstone of predicting its solubility. The structural features of this compound provide significant clues to its behavior in various organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 25083-80-1 | [2] |

| Molecular Formula | C₁₆H₁₄O₂ | [2] |

| Molecular Weight | 238.28 g/mol | [2] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |

| Predicted LogP | 3.3945 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

The molecule possesses a rigid indanone core, a non-polar benzyl group, and two oxygen atoms (a ketone and an ether) that can act as hydrogen bond acceptors.[2] The absence of hydrogen bond donors and a relatively high predicted LogP of 3.3945 suggest a predominantly non-polar character, indicating that the molecule will likely exhibit limited solubility in highly polar solvents and greater solubility in solvents of low to moderate polarity. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.[3][4]

Predictive Solubility Analysis

Based on the physicochemical properties, we can forecast the solubility of this compound in a spectrum of common organic solvents. This predictive analysis serves as a valuable starting point for experimental work.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index (P') | Predicted Solubility | Rationale |

| Hexane | 0.1 | Moderate to High | The non-polar nature of hexane aligns well with the large non-polar regions of the target molecule. |

| Toluene | 2.4 | High | The aromatic character of toluene can engage in π-π stacking with the benzene rings of the solute, enhancing solubility. |

| Dichloromethane (DCM) | 3.1 | High | DCM is a versatile solvent with moderate polarity that can effectively solvate the entire molecule. |

| Ethyl Acetate | 4.4 | Moderate | The ester group in ethyl acetate can interact with the polar functionalities of the solute, while the ethyl group provides non-polar character. |

| Acetone | 5.1 | Moderate | Acetone's polarity may be on the higher side, but it can still solvate the molecule to a reasonable extent. |

| Ethanol | 4.3 | Low to Moderate | The hydroxyl group of ethanol can interact with the ketone and ether oxygens, but the overall polarity may be too high for optimal solubility. |

| Methanol | 5.1 | Low | Methanol is a highly polar protic solvent, and its extensive hydrogen bonding network may not be effectively disrupted by the largely non-polar solute. |

| Water | 10.2 | Very Low/Insoluble | The high polarity and strong hydrogen bonding of water make it a poor solvent for this hydrophobic molecule. |

Polarity Index values are relative measures of a solvent's polarity.[5]

Experimental Protocol for Solubility Determination: A Self-Validating System

While theoretical predictions are invaluable, empirical determination of solubility is essential for accurate formulation and process development. The following protocol is a robust, gravimetric-based method, widely accepted and considered a "gold standard" approach.[6][7]

Principle

This method involves creating a saturated solution of the solute in the chosen solvent at a controlled temperature. An aliquot of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. This allows for the calculation of solubility in terms of mass per unit volume of the solvent.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for gravimetric solubility determination.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for an extended period (24-48 hours is recommended) to ensure that the solution has reached saturation.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw a precise aliquot of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to remove any undissolved microparticles.

-

Weighing the Solution: Dispense the filtered aliquot into a pre-weighed evaporation vial and record the total weight of the vial and the solution.

-

Solvent Evaporation: Evaporate the solvent from the vial. This can be achieved using a gentle stream of nitrogen, a rotary evaporator, or by placing the vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Drying: Dry the vial containing the solute to a constant weight in a vacuum oven or desiccator.

-

Final Weighing: Once a constant weight is achieved, record the final weight of the vial and the dried solute.

-

Calculation: The solubility (S) can be calculated using the following formula:

S (mg/mL) = (Mass of solute) / (Volume of solvent)

The volume of the solvent can be determined from the mass of the solution and the known density of the solvent at the experimental temperature.

Advanced Predictive Models: Hansen Solubility Parameters (HSP)

For more nuanced predictions, especially in complex solvent blends, the Hansen Solubility Parameters (HSP) can be a powerful tool.[8][9] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[9] The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent.[10] The smaller the "distance" between the HSP values of the solute and the solvent, the higher the likelihood of solubility.[10] While the experimental determination of HSP for this compound is beyond the scope of this guide, it represents a valuable next step for in-depth formulation development.[11]

The following diagram illustrates the conceptual framework of Hansen Solubility Parameters.

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. chemscene.com [chemscene.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. youtube.com [youtube.com]

- 5. Polarity Index [macro.lsu.edu]

- 6. pharmajournal.net [pharmajournal.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]

- 10. science.rsu.lv [science.rsu.lv]

- 11. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

theoretical studies on 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

An In-depth Technical Guide to the Theoretical Studies of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical examination of this compound, a molecule of significant interest owing to its core 1-indanone scaffold. The 1-indanone framework is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] This document bridges fundamental molecular properties with advanced computational analysis, offering insights into the electronic structure, reactivity, and spectroscopic characteristics of the title compound. By leveraging methodologies such as Density Functional Theory (DFT), we elucidate the key molecular features that underpin its potential applications in drug design and materials science. This guide is intended to serve as an authoritative resource for researchers seeking to understand and exploit the properties of this and related indenone derivatives.

Molecular Identity and Physicochemical Profile

This compound is a bicyclic ketone derivative featuring a benzene ring fused to a cyclopentanone ring, with a benzyloxy substituent at the 6-position.[3] This substitution significantly influences the molecule's electronic properties and potential for intermolecular interactions.

Caption: 2D structure of this compound.

A molecule's physicochemical properties are paramount in drug development, governing its absorption, distribution, metabolism, and excretion (ADME) profile. The key computed properties for this compound are summarized below.

| Property | Value | Significance in Drug Development |

| CAS Number | 25083-80-1 | Unique identifier for substance registration.[4] |

| Molecular Formula | C₁₆H₁₄O₂ | Defines the elemental composition.[4] |

| Molecular Weight | 238.28 g/mol | Influences diffusion and transport across membranes.[4] |

| LogP | 3.3945 | Measures lipophilicity; critical for membrane permeability.[4] |

| TPSA | 26.3 Ų | Topological Polar Surface Area; predicts cell permeability.[4] |

| H-Bond Donors | 0 | Number of hydrogen bond donors.[4] |

| H-Bond Acceptors | 2 | Number of hydrogen bond acceptors (carbonyl and ether oxygens).[4] |

| Rotatable Bonds | 3 | Affects conformational flexibility and receptor binding.[4] |

These properties suggest good potential for oral bioavailability, as they largely align with predictive guidelines such as Lipinski's Rule of Five.

Synthesis and Spectroscopic Characterization

While this guide focuses on theoretical aspects, understanding the experimental context is crucial. A common synthetic pathway to this compound involves the Williamson ether synthesis, reacting 6-hydroxy-1-indanone with benzyl bromide in the presence of a base.[5] The successful synthesis and purity of the compound are confirmed using various spectroscopic techniques, which also serve as benchmarks for validating theoretical calculations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons on both the indenone and benzyl rings, a characteristic singlet for the benzylic methylene (–O–CH₂–Ar) protons, and two multiplets for the adjacent methylene groups (–CH₂–CH₂–C=O) in the five-membered ring.[6][7][8]

-

¹³C NMR : Key resonances would include the carbonyl carbon (C=O) downfield (~195-205 ppm), multiple signals in the aromatic region (110-160 ppm), the benzylic carbon (~70 ppm), and the two aliphatic carbons of the indanone core.[6]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides a vibrational fingerprint of the molecule's functional groups. A prominent and sharp absorption band is expected for the C=O stretch of the ketone, typically found in the 1680–1715 cm⁻¹ range.[9][10] Additional characteristic peaks would correspond to C–O–C stretching of the ether linkage and C–H stretching of the aromatic and aliphatic groups.[9]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry would show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (238.28). A significant fragment would likely be observed at m/z 91, corresponding to the stable benzyl/tropylium cation [C₇H₇]⁺, resulting from the cleavage of the benzylic ether bond.

Theoretical and Computational Framework

Modern computational chemistry provides powerful tools to investigate molecular properties at the electronic level. Density Functional Theory (DFT) is a robust method for studying organic molecules, balancing computational cost with high accuracy.[11]

Computational Methodology Workflow